6-(2-Methylphenoxy)hexan-1-ol

Description

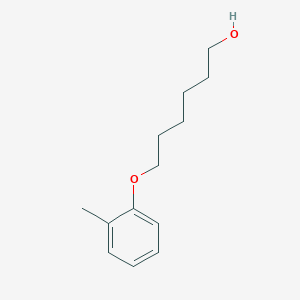

6-(2-Methylphenoxy)hexan-1-ol is a phenolic ether derivative with a hexan-1-ol backbone substituted at the 6-position by a 2-methylphenoxy group.

Properties

IUPAC Name |

6-(2-methylphenoxy)hexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-12-8-4-5-9-13(12)15-11-7-3-2-6-10-14/h4-5,8-9,14H,2-3,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDWDVSZPFGBED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Aliphatic Alcohols: Hexan-1-ol and 2-Hexen-1-ol

Hexan-1-ol (C₆H₁₃OH) and 2-hexen-1-ol (C₆H₁₁OH) are linear alcohols with six-carbon chains. These compounds are naturally abundant in fruits and plant volatiles:

- Hexan-1-ol is a key aroma contributor in prickly pear (26.4% abundance) and olive oil, imparting fruity and spicy notes .

- 2-Hexen-1-ol dominates in prickly pear (56.8% abundance) and is linked to green, grassy odors .

Key Differences :

- The phenolic ether group in this compound likely reduces volatility compared to hexan-1-ol, impacting its aroma profile.

Substituted Hexanols with Ether Groups

Compounds like 6-(benzyloxy)hexan-1-ol and 6-[4-(4-octoxyphenyl)phenoxy]hexan-1-ol share structural similarities with the target compound:

- 6-[4-(4-Octoxyphenyl)phenoxy]hexan-1-ol: The extended aryl ether chain may reduce solubility in water compared to the target compound .

Key Insight :

Ether substituents increase lipophilicity, making these compounds suitable for applications requiring controlled release or membrane interaction.

Branched vs. Linear Alcohols: 6-Methylheptan-1-ol

6-Methylheptan-1-ol (C₈H₁₈O) is a branched alcohol with a methyl group at the 6-position. Branching reduces melting points and increases hydrophobicity compared to linear analogs :

Functional Impact :

- Branching in 6-Methylheptan-1-ol disrupts molecular packing, lowering melting points.

- The rigid phenoxy group in the target compound may enhance thermal stability.

Toxicological and Environmental Profiles

- Hexan-1-ol: No evidence of teratogenicity, mutagenicity, or carcinogenicity ; LC₅₀ for fish = 97.7 mg/L .

Ecotoxicity Comparison :

| Compound | Fish LC₅₀ (mg/L) | Daphnia EC₅₀ (mg/L) | Biodegradability |

|---|---|---|---|

| Hexan-1-ol | 97.7 | >100 | >70% |

| This compound | Unknown | Unknown | Estimated 40–60% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.